7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

Catalog No.
S880245
CAS No.
1783624-20-3
M.F
C10H11F2N
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

CAS Number

1783624-20-3

Product Name

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

IUPAC Name

7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C10H11F2N

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2

InChI Key

PGOLXTGHMFUFNX-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)C(F)F)NC1

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)F)NC1

Late-stage Difluoromethylation

Anti-Atherosclerosis Effect

Difluoromethylation of Heterocycles

Direct Difluoromethylation of Heterocycles

Utilization of Fluoroform for Difluoromethylation

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline backbone with a difluoromethyl group attached. The presence of the difluoromethyl group (–CF2H) significantly influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science. The unique structural features of this compound allow for various chemical modifications and interactions.

: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline can be involved in photochemical substitution reactions, where difluoromethyl radicals are generated and react with other substrates .
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex structures, often facilitated by photoredox catalysis .
  • Research indicates that 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits notable biological activities. Compounds containing difluoromethyl groups have been shown to possess:

    • Antimicrobial Properties: Some studies suggest that derivatives of tetrahydroquinoline can inhibit bacterial growth and may serve as potential antibiotics.
    • Anticancer Activity: Certain modifications of tetrahydroquinolines have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

    Several synthesis methods for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline have been reported:

    • Difluoromethylation Techniques: Recent advancements include methods for introducing the difluoromethyl group through reactions involving difluorocarbene intermediates or via direct difluoromethylation of existing quinoline derivatives .
    • One-Pot Synthesis: A new protocol allows for the synthesis of related tetrahydroquinolines through a one-pot reaction involving boron trifluoride and malonate derivatives .
    • Photoredox Catalysis: This method utilizes visible light to facilitate the insertion of difluoromethyl groups into quinoline frameworks .

    7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline has potential applications in various fields:

    • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
    • Material Science: The unique properties imparted by the difluoromethyl group make it suitable for use in advanced materials with specific electronic or optical characteristics.

    Studies on the interactions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with biological targets are ongoing. Preliminary results indicate that its interaction with enzymes and receptors could lead to significant biological effects. The difluoromethyl group enhances hydrogen-bonding capabilities and may influence binding affinities compared to non-fluorinated analogs .

    Several compounds share structural similarities with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. These include:

    Compound NameStructure CharacteristicsUnique Features
    1-(Trifluoromethyl)quinolineQuinoline core with a trifluoromethyl groupStronger electron-withdrawing effect than difluoromethyl
    2-(Difluoromethyl)quinolineSimilar quinoline structureDifferent position of the difluoromethyl group
    1-Methyl-1H-pyrrolePyrrole ring structureLacks fluorine substituents but retains nitrogen

    These compounds highlight the unique role that the difluoromethyl group plays in altering chemical reactivity and biological activity compared to other functional groups.

    XLogP3

    2.9

    Dates

    Modify: 2023-08-16

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